molecular formula C8H6BrNOS B12827690 2-Bromo-4-methoxy-1-thiocyanatobenzene

2-Bromo-4-methoxy-1-thiocyanatobenzene

Cat. No.: B12827690
M. Wt: 244.11 g/mol
InChI Key: XOKQVNVSVBVOSI-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring bromine, methoxy, and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-methoxybenzene (anisole) as the starting material.

    Bromination: Anisole undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 2-bromo-4-methoxybenzene.

    Thiocyanation: The brominated product is then subjected to thiocyanation. This can be achieved using thiocyanate salts (e.g., potassium thiocyanate, KSCN) in the presence of a suitable oxidizing agent like hydrogen peroxide (H2O2) or iodine (I2).

Industrial Production Methods

Industrial production methods for 2-Bromo-4-methoxy-1-thiocyanatobenzene would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-1-thiocyanatobenzene can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-methoxy-4-methoxy-1-thiocyanatobenzene.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Biochemical Studies: Used in studies to understand the interaction of thiocyanate-containing compounds with biological systems.

Industry

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

    Agricultural Chemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1-thiocyanatobenzene depends on its application. In biological systems, the thiocyanate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromine and methoxy groups can also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzene: Lacks the thiocyanate group, making it less reactive in certain types of chemical reactions.

    4-Methoxy-1-thiocyanatobenzene:

    2-Bromo-1-thiocyanatobenzene: Lacks the methoxy group, altering its electronic properties and reactivity.

Uniqueness

2-Bromo-4-methoxy-1-thiocyanatobenzene is unique due to the presence of all three functional groups (bromine, methoxy, and thiocyanate) on the benzene ring

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(12-5-10)7(9)4-6/h2-4H,1H3

InChI Key

XOKQVNVSVBVOSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC#N)Br

Origin of Product

United States

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